1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea
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Overview
Description
1-(4-methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Chemical Reactions and Synthesis Approaches :
- Kammel et al. (2015) explored the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea, demonstrating the formation of various products including isoindigo and (3 Z )-3-[amino(4-methoxyphenyl)-methylidene]-1,3-dihydro-2 H -indol-2-one. This study highlights the reactivity of similar compounds under mildly basic conditions (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
Molecular Docking and Computational Studies :
- A compound closely related to 1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea was synthesized and analyzed using computational quantum chemical studies by Mushtaque et al. (2016). They explored its configuration, energy, and chemical properties, providing insights into its molecular structure and potential reactivity (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).
Biological Evaluation and Antioxidant Properties :
- Raza et al. (2022) conducted a study on various thiourea derivatives, including 1-benzoyl-3-(4-methoxyphenyl)thiourea, assessing their antioxidant properties and enzyme inhibition activities. This research provides valuable data on the potential biological applications of these compounds (Raza, Sharif, Danish, ur Rehman, Budzianowski, & Maurin, 2022).
Cytotoxicity and Cell Cycle Analysis :
- Another study by Mushtaque et al. (2017) focused on the cytotoxicity and cell cycle analysis of a thiourea derivative, providing essential insights into its potential therapeutic applications in treating cancer (Mushtaque, Avecilla, Khan, Hafeez, Rezvi, & Srivastava, 2017).
Development of Chiral Derivatizing Agents :
- Péter et al. (1999) developed a chiral derivatizing agent using isothiocyanate, demonstrating its potential in resolving compounds with amino groups. Such research opens new avenues in chiral chemistry and pharmaceuticals (Péter, Péter, & Fülöp, 1999).
Structural Characterization in Crystallography :
- Choi et al. (2010) characterized a compound structurally similar to this compound, emphasizing the importance of hydrogen bonding in crystal formation. This research aids in understanding the structural aspects of similar compounds (Choi, Shim, Han, Kang, & Sung, 2010).
Indole Derivatives Synthesis and Tuberculostatic Activity :
- Pershin et al. (2004) synthesized indolylalkylthioureas, evaluating their tuberculostatic activity, which is crucial for developing new therapeutic agents against tuberculosis (Pershin, Zykova, Suvorov, Fedorova, & Buyanov, 2004).
Biological Activities and DNA-Binding Studies :
- Tahir et al. (2015) conducted DNA interaction studies on nitrosubstituted acylthioureas, assessing their antioxidant, cytotoxic, antibacterial, and antifungal activities. This research contributes to understanding the broader biological implications of thiourea derivatives (Tahir, Badshah, Hussain, Tahir, Tabassum, Patujo, & Rauf, 2015).
Properties
Molecular Formula |
C16H14N4O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C16H14N4O2S/c1-22-11-8-6-10(7-9-11)17-16(23)20-19-14-12-4-2-3-5-13(12)18-15(14)21/h2-9,18,21H,1H3,(H,17,23) |
InChI Key |
RRCQAXBOKBNIDS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=CC=CC=C32)O |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=CC=CC=C32)O |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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